molecular formula C10H11Cl2NO2 B2892957 Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate CAS No. 710944-02-8

Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate

Cat. No. B2892957
CAS RN: 710944-02-8
M. Wt: 248.1
InChI Key: VSZLVRSHQJSDSG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate, also known as diclofenac methyl ester, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a derivative of diclofenac, a widely used NSAID.

Scientific Research Applications

Herbicidal Activity

Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate, a derivative of dichlofop-methyl, exhibits significant herbicidal activity, particularly against wild oats in wheat cultivation. Dichlofop-methyl, functioning as an auxin antagonist, inhibits IAA-stimulated elongation in oat and wheat coleoptile segments. This inhibition mechanism is partially reversible by increasing IAA concentration or applying dicamba, suggesting a complex interaction with plant growth hormones. Additionally, the de-esterified metabolite dichlofop shows more pronounced root growth inhibition, highlighting the compound's multifaceted mode of action within susceptible plant species (Shimabukuro et al., 1978).

Molecular Docking Studies

In the realm of molecular science, the structural and electronic properties of similar dichlorophenyl compounds have been investigated through molecular docking and vibrational studies. These compounds have demonstrated potential in inhibiting Placenta growth factor (PIGF-1), suggesting their applicability in developing new pharmacological agents. The studies reveal the compound's significant biological activities, shedding light on its utility beyond herbicidal applications (Vanasundari et al., 2018).

Corrosion Inhibition

Research into Schiff bases derived from L-Tryptophan, closely related to Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate, demonstrates their efficacy in inhibiting corrosion of stainless steel in acidic environments. These studies emphasize the compound's potential in protecting metal surfaces, with implications for industrial applications in maintaining infrastructure integrity (Vikneshvaran & Velmathi, 2017).

Nonlinear Optical Applications

The synthesis and growth of large crystals of mixed methyl-(2,4-dinitrophenyl)-amino-propanoate for nonlinear optical applications signify another significant research avenue. This work underscores the compound's contribution to developing optical devices, leveraging its high optical quality and suitable size for device fabrication (Zhang et al., 1994).

properties

IUPAC Name

methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZLVRSHQJSDSG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=C(C=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate

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